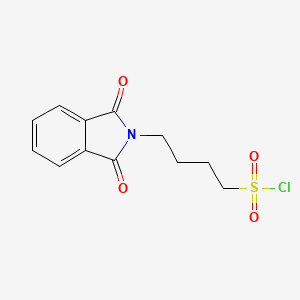

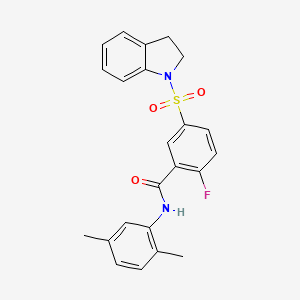

4-Phthalimido-butane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Sulfonyl chlorides can be synthesized by various methods. One common method is chlorosulfonation . This involves a clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . Another method is oxidation, where thiols and disulfides are directly converted into the corresponding sulfonyl chlorides .Chemical Reactions Analysis

Sulfonyl chlorides are known to undergo various chemical reactions. They are often used in electrophilic aromatic substitution reactions . They are also soluble in organic solvents and can be easily separated from the reaction mixture .Scientific Research Applications

Nano-sized N-Sulfonated Brönsted Acidic Catalyst

- Research by Goli-Jolodar et al. (2018): A novel nano-sized N-sulfonic acid was prepared and characterized. It efficiently catalyzed the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones derivatives with pharmaceutical properties under solvent-free conditions, showing high yields and short reaction times (Goli-Jolodar, Shirini, & Seddighi, 2018).

Peptidosulfonamide Building Blocks

- Research by Humljan and Gobec (2005): N-Phthalimido β-aminoethanesulfonyl chlorides were synthesized from amino acids. They serve as new building blocks for peptidosulfonamide peptidomimetics. A key step involved converting sulfonic acids into sulfonyl chlorides using thionyl chloride (Humljan & Gobec, 2005).

Novel Nanosized N-sulfonated Brönsted Acidic Catalyst for Hexahydroquinolines

- Research by Goli-Jolodar et al. (2016): This study introduced a new nano-sized N-sulfonic acid as a catalyst for the one-pot synthesis of hexahydroquinolines, demonstrating high yields and the ability to reuse the catalyst multiple times without losing its activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Friedel-Crafts Sulfonylation

- Research by Nara, Harjani, and Salunkhe (2001): 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids were used as unconventional media and Lewis acid catalysts for Friedel-Crafts sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This method showed enhanced reactivity and almost quantitative yields under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Novel Polyphenyl Ethers

- Research by Hammann et al. (1970): The study explored the synthesis of new polyphenyl ethers using potassium phthalimide with sulfonyl chlorides, providing insights into the chemical properties and potential applications of these compounds (Hammann, Schisla, Adams, & Koch, 1970).

N-Sulfonyl-alkylamines in [2+4] Cycloadditions

- Research by Tornus and Schaumann (1996): N-Sulfonylamine was used in [2+4] cycloadditions, providing new insights into the reactivity of N-sulfonyl-alkylamines and the synthesis of cycloadducts under various conditions (Tornus & Schaumann, 1996).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “4-Phthalimido-butane-1-sulfonyl chloride” is not available, sulfonyl chlorides are generally considered hazardous. For example, p-Toluenesulfonyl chloride is corrosive to metals, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage .

Future Directions

The future directions in the field of sulfonyl chloride chemistry involve the development of new synthetic methods and applications. For instance, there is ongoing research into metal- and photocatalytic approaches for C–S bond functionalization of sulfones . Additionally, there is interest in the development of environmentally benign methods for the reductive coupling of sulfonyl chlorides .

properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4S/c13-19(17,18)8-4-3-7-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSHQXABFAYZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetate](/img/structure/B2690202.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2690203.png)

![4-[5-(Oxiran-2-yl)furan-2-yl]morpholine](/img/structure/B2690206.png)

![2-Butyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2690215.png)

![3-ethyl-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690216.png)

![N-(4-bromophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690217.png)

![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2690220.png)

![4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2690224.png)